methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
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Description
Methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Biological Activity
Methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a furan ring, a pyrazole moiety, and a benzoate group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant inhibitory effects on cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds ranged from 21.3 µM to 28.3 µM against these cell lines, indicating promising anticancer properties .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 21.3 ± 4.1 |
Compound B | A549 | 28.3 ± 5.1 |
This compound | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been noted in several studies. For example, certain pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may also exhibit anti-inflammatory properties .
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the furan and pyrazole rings followed by coupling reactions with benzoic acid derivatives. Microwave-assisted synthesis has been reported as an effective method for improving yields and reducing reaction times .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A recent publication reported that pyrazole derivatives exhibited significant growth inhibition in MCF-7 cells with IC50 values comparable to established anticancer drugs like doxorubicin .
- Antimicrobial Evaluation : Another study tested various pyrazole derivatives against Gram-positive and Gram-negative bacteria, finding promising results that warrant further exploration into their mechanisms of action .
Properties
IUPAC Name |
methyl 4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-18(17-5-4-12-27-17)14(2)23(22-13)11-10-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRKZWGAAXSVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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